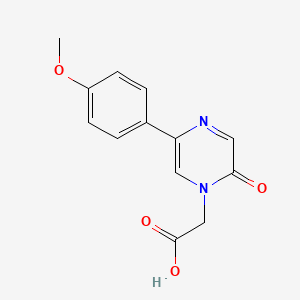

2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It severely irritates skin and eyes and may be toxic if ingested . It is used in the preparation of methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It also serves as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Synthesis Analysis

4-Methoxyphenylacetic acid can be synthesized via condensation of β-(p-methoxybenzoyl) propionic .

Molecular Structure Analysis

The linear formula for 4-Methoxyphenylacetic acid is CH3OC6H4CH2CO2H . The molecular weight is 166.17 .

Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .

Physical and Chemical Properties Analysis

4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg (lit.) and a melting point of 84-86 °C (lit.) . It is freely or moderately soluble in water .

Scientific Research Applications

Acylation of Amines and Pyrazole

The acylation of amines and pyrazole using derivatives similar to "2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid" has been studied. For instance, the acylation of various amines and pyrazole with acyl chloride derivatives led to the formation of new amides and 1-acylpyrazole, highlighting the compound's utility in synthesizing heterocyclic compounds (Arutjunyan et al., 2013). This type of chemical reaction is crucial for developing pharmaceuticals and agrochemicals.

Hydroxycinnamic Acid-Maillard Reaction Products

Research into the Maillard reaction, which is significant in food chemistry, identified hydroxycinnamic acid derivatives reacting with Maillard intermediates to form complex compounds. One study identified pyrazinone-type Maillard products that share structural similarities with "this compound" (Jiang et al., 2009). These findings could have implications for understanding the effects of cooking and processing on food compounds and their biological activities.

Synthesis of Pyranopyrazoles

A study demonstrated the synthesis of pyranopyrazoles, which are related to the pyrazinyl acetic acid structure, highlighting its potential in synthesizing novel organic compounds with possible biological activities (Zolfigol et al., 2013). Such compounds are of interest for their potential pharmaceutical applications.

Antimicrobial and Antiviral Activities

Compounds with structural similarities to "this compound" have been synthesized and evaluated for antimicrobial and antiviral activities. For example, novel phenoxy acetic acid derivatives were synthesized and tested for their in vitro antiviral activity, although none showed specific activity (Yar et al., 2009). This underscores the importance of such compounds in developing new therapeutic agents.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the germination of cress and lettuce seeds . This suggests that it may interact with plant growth regulators or enzymes involved in seed germination. Additionally, its structure indicates potential interactions with enzymes involved in oxidative reactions, such as those containing methoxy groups.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with plant cells results in the inhibition of seed germination . This indicates that it may interfere with signaling pathways that regulate growth and development in plants. In mammalian cells, it could potentially affect pathways related to oxidative stress and metabolism due to its structural components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory effects on seed germination . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive responses from cells, altering their metabolic and signaling pathways.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-2-oxopyrazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-7-15(8-13(17)18)12(16)6-14-11/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVYOUHRBQWAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)